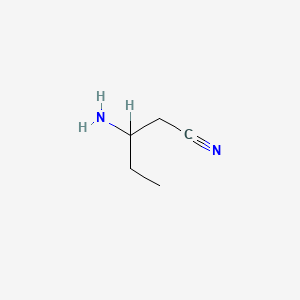
4-Méthyl-2-phényl-1,3-thiazole-5-carbohydrazide
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (MPTCH) is an organic compound which is a member of the thiazole family. It is a white, crystalline solid which is soluble in water. MPTCH has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a substrate for the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Activité antimicrobienne
4-Méthyl-2-phényl-1,3-thiazole-5-carbohydrazide : a été étudié pour son potentiel en tant qu'agent antimicrobien. De nouveaux composés synthétisés à partir de ce produit chimique ont montré une activité significative contre diverses souches microbiennes. Par exemple, des dérivés ont été testés pour leur efficacité à inhiber la croissance d'E. coli ATCC 25922, certains montrant des résultats prometteurs comparables aux antibiotiques établis comme la gentamicine .
Synthèse des hydrazones
Ce composé sert de précurseur dans la synthèse des hydrazones, qui présentent un intérêt en raison de leurs propriétés pharmacologiques. Une étude a détaillé le processus de reflux de This compound avec des chlorures d'hydrazonoyle pour obtenir les dérivés d'hydrazone souhaités .
Contribution à la bibliothèque chimique
Dans le cadre d'une collection unique de produits chimiques, This compound est proposé aux chercheurs pour des applications de découverte précoce. Il contribue à la diversité des bibliothèques chimiques utilisées pour le criblage à haut débit dans la découverte de médicaments .
Exploration du potentiel biologique
Le potentiel biologique des hydrazone-hydrazides dérivés de ce composé fait l'objet de recherches continues. Des études visent à obtenir des substances ayant des activités biologiques significatives, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .
Intermédiaire chimique
Ce dérivé thiazolique agit comme un intermédiaire en synthèse organique, en particulier dans la création de molécules plus complexes ayant des applications potentielles en chimie médicinale et en science des matériaux .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme un composé standard ou de référence en raison de sa structure et de ses propriétés bien définies, ce qui permet d'identifier et de quantifier des composés similaires .
Études de relation structure-activité (SAR)
La structure du composé permet des études SAR, qui sont cruciales pour comprendre la relation entre la structure chimique d'une molécule et son activité biologique. Ceci est fondamental dans la conception rationnelle de nouveaux médicaments .
Études toxicologiques
Compte tenu de sa classification et de ses informations de sécurité, This compound peut également être utilisé dans des études toxicologiques pour évaluer le profil de sécurité des entités chimiques apparentées .
Mécanisme D'action
Target of Action
Thiazole derivatives have been reported to interact with a variety of biological targets, including enzymes like xanthine oxidase and DNA topoisomerase II .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .
Analyse Biochimique
Biochemical Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in the metabolic flux and levels of metabolites. Additionally, 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been found to interact with proteins involved in cell signaling pathways, affecting cellular communication and function .
Cellular Effects
The effects of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression is crucial for its biological activity . Additionally, 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to interact with DNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the active compound reaches the desired site of action .
Subcellular Localization
The subcellular localization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with its target biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSOVDYCSQOIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351940 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61292-08-8 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)







